![molecular formula C23H25NO4 B6080337 methyl 4-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B6080337.png)
methyl 4-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-4-oxobutanoate
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Overview
Description
Methyl 4-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-4-oxobutanoate is a chemical compound used in scientific research. It is commonly referred to as Boc-Piperidone or Boc-Pip. This compound is a piperidone derivative that is widely used in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of Boc-Piperidone is not fully understood. However, it is believed to act as a precursor in the synthesis of bioactive molecules. Boc-Piperidone is converted into various derivatives, which have different biological activities. These derivatives interact with specific targets in the body, leading to their biological effects.
Biochemical and Physiological Effects:
Boc-Piperidone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. Boc-Piperidone derivatives have also been shown to have antiviral activity, inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
Boc-Piperidone is a useful compound for scientific research due to its versatility in the synthesis of bioactive molecules. It is relatively easy to synthesize and purify, making it a cost-effective option. However, Boc-Piperidone can be unstable and may require careful handling to prevent degradation.
Future Directions
There are several future directions for the use of Boc-Piperidone in scientific research. One direction is the synthesis of novel piperidone-containing compounds with potential as anti-cancer, anti-inflammatory, and anti-viral agents. Another direction is the development of opioid receptor ligands with improved analgesic properties. Additionally, the use of Boc-Piperidone in the synthesis of other bioactive molecules, such as neurotransmitters and hormones, may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, Boc-Piperidone is a useful compound for scientific research due to its versatility in the synthesis of bioactive molecules. It has shown potential as anti-cancer, anti-inflammatory, and anti-viral agents, as well as analgesics. While there are advantages and limitations to its use, the future directions for Boc-Piperidone in scientific research are promising.
Synthesis Methods
The synthesis of Boc-Piperidone involves the reaction of 4-biphenylylcarbonyl chloride with piperidine, followed by the addition of methyl 4-oxobutanoate. The reaction is carried out in the presence of a base and a solvent. The product is then purified using chromatography techniques to obtain pure Boc-Piperidone.
Scientific Research Applications
Boc-Piperidone is widely used in scientific research for the synthesis of various bioactive molecules. It is commonly used in the synthesis of piperidone-containing compounds, which have shown potential as anti-cancer, anti-inflammatory, and anti-viral agents. Boc-Piperidone is also used in the synthesis of opioid receptor ligands, which have potential as analgesics.
properties
IUPAC Name |
methyl 4-oxo-4-[3-(4-phenylbenzoyl)piperidin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-22(26)14-13-21(25)24-15-5-8-20(16-24)23(27)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSYRHHEFLDDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-4-oxobutanoate |
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